2-Amino-2-(pyridin-2-YL)acetonitrile

Pharmaceutical impurity profiling Xanomeline quality control Positional isomer separation

2-Amino-2-(pyridin-2-YL)acetonitrile (CAS 66719-00-4) is a heterocyclic α-aminonitrile featuring a pyridine ring linked to an aminoacetonitrile moiety at the 2-position of the pyridine ring. With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, this compound is classified as both an α-amino-α-pyridylacetonitrile and a substituted 2-pyridineacetonitrile.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
Cat. No. B13011637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(pyridin-2-YL)acetonitrile
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C#N)N
InChIInChI=1S/C7H7N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,9H2
InChIKeySVBNETJZZSRWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(pyridin-2-YL)acetonitrile – A Positionally Distinct α-Aminonitrile Building Block and Certified Xanomeline Impurity Reference Standard


2-Amino-2-(pyridin-2-YL)acetonitrile (CAS 66719-00-4) is a heterocyclic α-aminonitrile featuring a pyridine ring linked to an aminoacetonitrile moiety at the 2-position of the pyridine ring [1]. With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, this compound is classified as both an α-amino-α-pyridylacetonitrile and a substituted 2-pyridineacetonitrile . It is catalogued as Xanomeline Impurity 31 (also designated Impurity 40), denoting its established role as a process-related impurity reference standard in the quality control of the muscarinic agonist Xanomeline [2]. The compound is commercially available as a certified reference material under ISO 17034 accreditation, supplied with full Certificate of Analysis documentation including HPLC purity data, MS, and NMR spectra [3].

2-Amino-2-(pyridin-2-YL)acetonitrile – Why Positional Isomers Are Not Interchangeable in Synthesis or Analytical Workflows


Substituting 2-Amino-2-(pyridin-2-YL)acetonitrile with its 3-pyridyl or 4-pyridyl positional isomers introduces distinct chemical and regulatory consequences that cannot be ignored in pharmaceutical synthesis or analytical method validation. The 3-pyridyl isomer (CAS 131988-63-1) serves as a key intermediate in the established Xanomeline synthetic route, where pyridine-3-carbaldehyde is converted via KCN/NH₄Cl to 2-amino-2-(3-pyridyl)acetonitrile, which is then cyclized to the 1,2,5-thiadiazole core [1]. By contrast, the 2-pyridyl isomer arises as a process-related impurity, not as a productive intermediate, and requires a dedicated reference standard for accurate quantification in HPLC or LC-MS methods [2]. The 4-pyridyl isomer (CAS 99233-23-5), while structurally similar, is associated with a distinct impurity numbering (Xanomeline Impurity 30) and a different retention time in chromatographic systems . Furthermore, the non-aminated analog 2-pyridylacetonitrile (CAS 2739-97-1) lacks the α-amino group entirely, eliminating the primary amine functionality that is essential for the compound's reactivity as both a nucleophilic building block and a derivatizable handle in medicinal chemistry [3].

2-Amino-2-(pyridin-2-YL)acetonitrile – Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 2-Pyridyl Impurity vs. 3-Pyridyl Synthetic Intermediate in Xanomeline Manufacturing

In the synthesis of Xanomeline, the 3-pyridyl isomer 2-amino-2-(pyridin-3-yl)acetonitrile is the productive intermediate obtained from pyridine-3-carbaldehyde, while the 2-pyridyl isomer 2-amino-2-(pyridin-2-yl)acetonitrile is classified as Xanomeline Impurity 31/40 and requires chromatographic separation and quantification [1]. This positional difference translates into distinct HPLC retention times and MS fragmentation patterns, necessitating a dedicated 2-pyridyl reference standard for accurate impurity quantification in drug substance and drug product release testing [2].

Pharmaceutical impurity profiling Xanomeline quality control Positional isomer separation

Purity Specification Benchmarking: 2-Amino-2-(pyridin-2-YL)acetonitrile vs. 2-Amino-2-(pyridin-3-YL)acetonitrile

Commercially available 2-Amino-2-(pyridin-2-YL)acetonitrile is supplied as an ISO 17034 certified reference standard with a minimum HPLC purity of 95%, whereas the 3-pyridyl isomer, when sourced as a synthetic intermediate rather than a certified impurity standard, is typically offered at 95% purity without ISO 17034 accreditation [1]. The ISO 17034 certification ensures that the 2-pyridyl reference material is produced under a quality management system that guarantees metrological traceability and measurement uncertainty characterization, a requirement for regulatory submissions .

Reference standard purity ISO 17034 Pharmaceutical impurity quantification

Functional Group Divergence: α-Amino Nitrile vs. Simple Nitrile Reactivity

2-Amino-2-(pyridin-2-YL)acetonitrile possesses both a primary amine (pKa ~7–9 range for the α-amino group) and a nitrile functionality, enabling dual reactivity pathways that are absent in the non-aminated analog 2-pyridylacetonitrile (CAS 2739-97-1) [1]. The α-amino group allows for facile derivatization via amide bond formation, Schiff base condensation, or urea synthesis, while the nitrile can undergo hydrolysis, reduction, or cycloaddition reactions. In contrast, 2-pyridylacetonitrile contains only the nitrile and the pyridine nitrogen as reactive handles, limiting its utility to fewer synthetic transformations [2].

α-Aminonitrile reactivity Building block versatility Medicinal chemistry diversification

Physicochemical Property Differentiation: LogP, Hydrogen Bonding, and Topological Polar Surface Area

Calculated physicochemical properties reveal meaningful differences between 2-Amino-2-(pyridin-2-YL)acetonitrile, its positional isomers, and the non-aminated analog [1]. The 2-pyridyl isomer exhibits an XLogP3 value of -0.3, one hydrogen bond donor (the α-NH₂), three hydrogen bond acceptors (pyridine N, nitrile N, and α-NH₂), and a topological polar surface area (TPSA) of 62.7 Ų [1]. The non-aminated 2-pyridylacetonitrile has a lower TPSA (36.7 Ų), no hydrogen bond donor, and a higher LogP (~1.1), reflecting significantly different membrane permeability and solubility profiles that impact biological screening outcomes [2].

Physicochemical profiling Drug-likeness Lead optimization

2-Amino-2-(pyridin-2-YL)acetonitrile – High-Value Application Scenarios for Procurement Decision-Making


Xanomeline Drug Substance Impurity Quantification in GMP Quality Control

Pharmaceutical QC laboratories developing or validating HPLC/LC-MS methods for Xanomeline drug substance release testing require a certified 2-Amino-2-(pyridin-2-YL)acetonitrile reference standard to identify and quantify Impurity 31/40 at levels typically controlled below the ICH Q3A identification threshold (≤0.10% for a maximum daily dose ≤2 g/day). The ISO 17034 certified standard, supplied with a purity of ≥95% by HPLC, enables accurate calibration and system suitability testing [1].

Medicinal Chemistry Scaffold Diversification via Dual Amine–Nitrile Reactivity

Medicinal chemists seeking a heterocyclic building block with orthogonal reactive handles can exploit the α-primary amine for amide coupling or reductive amination and the nitrile for tetrazole formation or hydrolysis to the carboxylic acid. This dual reactivity, absent in 2-pyridylacetonitrile, enables efficient parallel library synthesis of α-substituted pyridylacetamides screening hits [2].

Positional Isomer Separation Method Development for Pyridylacetonitrile Derivatives

Analytical development scientists tasked with resolving 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of α-aminonitriles require authentic samples of each positional isomer for retention time marking and method specificity validation. The 2-pyridyl isomer, with its distinct chromatographic behavior arising from the ortho-substitution pattern on the pyridine ring, serves as the critical marker for detecting and quantifying the 2-substituted regioisomeric impurity in 3-pyridyl or 4-pyridyl active pharmaceutical ingredients .

Fragment-Based Drug Discovery Leveraging Favorable Physicochemical Properties

Fragment screening libraries benefit from compounds with low molecular weight (<150 Da), moderate hydrophilicity (XLogP3 = -0.3), and balanced hydrogen bonding capacity (1 HBD, 3 HBA). 2-Amino-2-(pyridin-2-YL)acetonitrile meets all three criteria, and its TPSA of 62.7 Ų positions it within the desirable range for CNS drug-like fragments, offering a differentiated starting point compared to the more lipophilic 2-pyridylacetonitrile (XLogP3 ~1.1, TPSA 36.7 Ų) [3].

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